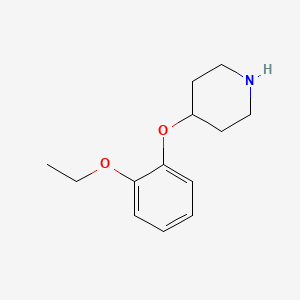

4-(2-Ethoxyphenoxy)piperidine

Description

Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.govdntb.gov.uanih.gov It is a key structural component in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netlifechemicals.com The prevalence of the piperidine moiety in drug design can be attributed to several key features. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to specific and high-affinity interactions with biological targets like receptors and enzymes. lifechemicals.com

Furthermore, the nitrogen atom within the piperidine ring is basic, allowing for the formation of salts, which can improve the solubility and pharmacokinetic properties of a drug molecule. The piperidine skeleton is found in drugs across more than twenty classes of pharmaceuticals, including anesthetics, antipsychotics, anti-allergics, and cardiovascular agents. dntb.gov.uaresearchgate.netlifechemicals.com The development of efficient synthetic methods for creating substituted piperidines remains a significant focus of modern organic chemistry, reflecting the enduring importance of this structural unit. nih.govmdpi.com

Table 1: Physicochemical Properties of Piperidine

| Property | Value |

| Chemical Formula | C₅H₁₁N |

| Molar Mass | 85.150 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.862 g/mL |

| Boiling Point | 106 °C (223 °F; 379 K) |

| Acidity (pKa) | 11.22 (for the protonated form) |

| Conformation | Prefers a chair conformation |

This data is for the parent compound, piperidine. wikipedia.org

Historical Trajectory and Evolving Significance of Ethoxyphenoxy-substituted Piperidines

The journey of ethoxyphenoxy-substituted piperidines in chemical research provides a specific example of how functionalizing the core piperidine structure can lead to compounds with distinct biological activities. Research into molecules bearing the ethoxyphenoxy group linked to a piperidine ring has historically been driven by the search for new therapeutic agents, particularly those acting on the central nervous system.

A notable example is the investigation of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives. nih.govacs.org These compounds were synthesized and evaluated for their potential as antidepressant agents. nih.gov The research demonstrated that certain derivatives exhibited biological activity comparable to the established antidepressant drug viloxazine (B1201356), particularly in their ability to inhibit the reuptake of biogenic amines like norepinephrine (B1679862) and serotonin (B10506) in the brain. nih.gov This line of inquiry highlighted the potential of the 2-ethoxyphenoxy moiety, when combined with a piperidine ring, to create molecules with significant neuropharmacological effects. The evolving significance of this structural combination lies in its potential for further modification to fine-tune activity, selectivity, and drug-like properties.

Foundational Research Hypotheses for the Chemical Compound

While specific published research focusing exclusively on 4-(2-Ethoxyphenoxy)piperidine is not extensively documented, foundational research hypotheses can be constructed based on the known activities of structurally related compounds. The primary hypothesis for investigating this compound would be its potential as a modulator of central nervous system targets.

Given that the related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives show antidepressant-like activity by inhibiting neurotransmitter reuptake, a core hypothesis is that this compound could exhibit similar or improved properties. nih.gov The change in the substitution pattern from the 3-position to the 4-position on the piperidine ring can significantly alter the molecule's three-dimensional shape and its binding affinity for specific transporters or receptors. Researchers might hypothesize that the 4-substituted isomer could offer enhanced selectivity for the serotonin or norepinephrine transporter, potentially leading to a more favorable therapeutic profile.

A second hypothesis relates to the broader class of 4-aryloxypiperidines, which are known to interact with a variety of biological targets. For instance, other 4-substituted piperidines have been investigated for their effects on muscarinic receptors. nih.gov Therefore, an alternative research direction could be to explore the affinity of this compound for different classes of G-protein coupled receptors (GPCRs), where the specific arrangement of the ethoxy and phenoxy groups could confer novel selectivity. The initial research would likely involve in vitro screening against a panel of CNS-related targets to identify primary biological activity and guide further investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOFRRUDIUKVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639919 | |

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420137-19-5 | |

| Record name | 4-(2-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Ethoxyphenoxy Piperidine and Analogues

General Principles of Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a well-established area of organic synthesis, with a variety of methods available to chemists. These can be broadly categorized into several key approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive functional group at the appropriate distance are induced to form a cyclic structure. researchgate.net One common method involves the cyclization of ω-haloamines, where the nitrogen atom acts as a nucleophile, displacing a halide from the other end of the molecule. Another significant approach is the intramolecular reductive amination of amino-aldehydes or amino-ketones, where an initially formed imine or enamine undergoes an intramolecular cyclization followed by reduction. mdpi.com Radical-mediated cyclizations have also been developed, offering alternative pathways to the piperidine core. researchgate.net

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for constructing C-N bonds and can be applied to the synthesis of piperidines. youtube.com This two-step process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.com For piperidine synthesis, this can be achieved through intermolecular reactions, for instance, the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction. Intramolecular reductive amination, as mentioned earlier, is also a key strategy for ring formation. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. sciencemadness.org

Targeted Synthesis of 4-(2-Ethoxyphenoxy)piperidine and Its Direct Analogues

The synthesis of the specific molecule this compound involves the formation of an ether linkage between the 4-position of a piperidine ring and a 2-ethoxyphenol (B1204887) moiety. The following sections detail the strategies to achieve this.

Strategies for Ether Linkage Elaboration

The key bond formation in the synthesis of this compound is the ether linkage. Several established methods can be employed for this transformation.

One of the most common approaches is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing the target molecule, this could involve the reaction of 2-ethoxyphenoxide (generated by treating 2-ethoxyphenol with a base such as sodium hydride) with a piperidine derivative bearing a good leaving group at the 4-position, such as a tosylate, mesylate, or halide.

Alternatively, the Mitsunobu reaction provides a powerful method for forming the ether bond. This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, 4-hydroxypiperidine (B117109) and 2-ethoxyphenol, respectively. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). An important consideration in this approach is the potential for the piperidine nitrogen to react. Therefore, it is often necessary to use an N-protected 4-hydroxypiperidine derivative to ensure the desired O-alkylation occurs.

The table below summarizes these two primary strategies for the crucial etherification step.

| Reaction | Piperidine Reagent | Phenol Reagent | Key Reagents | General Conditions |

| Williamson Ether Synthesis | 4-Halo-piperidine or 4-Piperidinyl-sulfonate | 2-Ethoxyphenol | Base (e.g., NaH, K2CO3) | Aprotic solvent (e.g., DMF, THF) |

| Mitsunobu Reaction | 4-Hydroxypiperidine | 2-Ethoxyphenol | PPh3, DEAD/DIAD | Anhydrous aprotic solvent (e.g., THF, DCM) |

Multi-Step Synthetic Sequences and Intermediate Formation

The synthesis of this compound is typically a multi-step process that involves the use of protecting groups and the formation of key intermediates. The piperidine nitrogen is a nucleophilic and basic site that can interfere with many organic reactions. Therefore, it is common practice to protect the nitrogen atom early in the synthetic sequence and remove the protecting group at a later stage.

A general synthetic route could commence with a commercially available, N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine or 1-benzyl-4-hydroxypiperidine . The choice of protecting group is crucial and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. The Boc (tert-butyloxycarbonyl) group is advantageous as it can be readily removed under acidic conditions, while the benzyl (B1604629) group is typically cleaved by catalytic hydrogenation.

The protected 4-hydroxypiperidine can then undergo an etherification reaction with 2-ethoxyphenol, as described in the previous section, to yield an N-protected this compound intermediate. For example, using N-Boc-4-hydroxypiperidine in a Mitsunobu reaction with 2-ethoxyphenol would yield N-Boc-4-(2-ethoxyphenoxy)piperidine .

The final step in the sequence is the deprotection of the piperidine nitrogen. In the case of the N-Boc protected intermediate, treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent would afford the final product, this compound. If a benzyl protecting group was used, catalytic hydrogenation would be employed for its removal.

The following table outlines a representative multi-step synthesis of this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | N-Boc-4-hydroxypiperidine | 2-Ethoxyphenol, PPh3, DIAD, THF | N-Boc-4-(2-ethoxyphenoxy)piperidine |

| 2 | N-Boc-4-(2-ethoxyphenoxy)piperidine | TFA or HCl in a suitable solvent | This compound |

This sequence highlights the importance of strategic protection and deprotection steps in the successful synthesis of the target compound. The purification and characterization of the intermediates at each stage are essential to ensure the purity and identity of the final product.

Optimization of Synthetic Efficiency and Scalability

The primary route to this compound typically involves the coupling of a piperidine synthon with a substituted phenol. Common strategies include Williamson ether synthesis or metal-catalyzed cross-coupling reactions. Optimization of these methods focuses on improving yield, reducing reaction times, and ensuring the process is amenable to large-scale production.

A prevalent method is the Williamson ether synthesis, which involves the reaction of 2-ethoxyphenol with a 4-halopiperidine or a piperidin-4-ol derivative whose hydroxyl group has been activated (e.g., as a tosylate or mesylate). The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. For large-scale synthesis, factors such as reagent solubility, cost, and safety become paramount. For instance, while strong bases like sodium hydride (NaH) are effective at the lab scale, their use on an industrial scale can present safety challenges due to their pyrophoric nature. Alternative, non-pyrophoric bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often explored. However, the poor solubility of some bases, like cesium carbonate, can hinder scalability. nih.gov

Another key area for optimization is the choice of protecting group for the piperidine nitrogen. The Boc (tert-butyloxycarbonyl) group is common due to its stability and ease of removal under acidic conditions. The optimization process involves finding a balance between a group that is stable enough to survive the coupling reaction conditions but can be removed efficiently without affecting the final product.

For scalability, one-pot procedures that combine multiple synthetic steps are highly desirable as they reduce the need for intermediate purification, minimize solvent waste, and save time. nih.gov Furthermore, transitioning from batch processing to continuous flow reactions can offer significant advantages in scalability, providing better control over reaction parameters and improving safety and consistency.

Table 1: Optimization of Williamson Ether Synthesis for a Model 4-Aryloxypiperidine

| Entry | Piperidine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-4-hydroxypiperidine (OMs)¹ | NaH | THF | 60 | 12 | 85 |

| 2 | N-Boc-4-hydroxypiperidine (OMs)¹ | K₂CO₃ | DMF | 80 | 24 | 75 |

| 3 | N-Boc-4-hydroxypiperidine (OMs)¹ | Cs₂CO₃ | Acetonitrile (B52724) | 80 | 18 | 92 |

| 4 | N-Boc-4-bromopiperidine | K₂CO₃ | DMF | 100 | 16 | 78 |

¹OMs refers to the mesylate leaving group. Data is representative of typical optimization studies for this class of reaction.

Studies on the synthesis of related pharmaceutical intermediates have utilized Design of Experiments (DoE), such as D-optimal plans, to systematically optimize reaction parameters like substrate molar ratios, reagent amounts, and reaction times, leading to conversion ratios of 90-99%. nih.gov Such systematic approaches are crucial for developing robust and scalable syntheses.

Stereochemical Control in this compound Synthesis

The parent compound, this compound, is achiral. However, many of its analogues, which may feature additional substituents on the piperidine ring, are chiral and their biological activity is often dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis is a critical challenge. nih.gov Synthetic strategies must be ableto selectively produce the desired stereoisomer.

Stereochemical control can be achieved through several key approaches:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral substituted piperidin-4-ol can be used as the starting point, carrying the desired stereochemistry into the final product.

Chiral Auxiliaries: A temporary chiral group can be attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, enantioselective synthesis of substituted piperidines has been achieved using chiral sulfinyl imines as precursors. nih.gov

Asymmetric Catalysis: This powerful method uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For piperidine synthesis, various asymmetric transformations, including hydrogenations, cyclizations, and additions, have been developed using chiral metal complexes (e.g., based on rhodium, ruthenium, or iridium) or organocatalysts. organic-chemistry.org

Diastereoselective Reactions: When a molecule already contains a chiral center, new stereocenters can be introduced with a specific orientation relative to the existing one. Radical cyclization reactions have been shown to be effective in creating 2,4,5-trisubstituted piperidines with high diastereoselectivity. birmingham.ac.uk The choice of reaction conditions can significantly influence the diastereomeric ratio of the products. birmingham.ac.uk

For analogues of this compound, such as those substituted at the 2- or 3-position of the piperidine ring, these methods are essential. For example, the synthesis of a (2R, 4S)-2-methyl-4-(2-ethoxyphenoxy)piperidine would require a stereoselective method to control the relative and absolute stereochemistry of the two chiral centers. A modular synthesis approach, where different fragments can be combined, is particularly valuable for creating a library of stereochemically diverse analogues for pharmacological testing. nih.gov

Table 2: Strategies for Stereochemical Control in the Synthesis of Substituted Piperidine Analogues

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Use of enantiopure starting materials like (R)- or (S)-nipecotic acid to build the piperidine ring. | Synthesis of a chiral 3-substituted 4-phenoxypiperidine. |

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to yield a specific enantiomer. | Enantioselective synthesis of a 2-substituted piperidine analogue. |

| Diastereoselective Cyclization | Radical cyclization of an acyclic amine precursor containing a chiral center to form a disubstituted piperidine ring with high diastereoselectivity. birmingham.ac.uk | Formation of cis- or trans-2,5-disubstituted piperidine ethers. |

| Chiral Resolution | Separation of a racemic mixture of a chiral piperidine intermediate using a chiral acid or via chiral chromatography. | Isolation of (R)- and (S)-enantiomers of a 3-hydroxy-4-phenoxypiperidine precursor. |

These methods provide a robust toolbox for medicinal chemists to synthesize specific stereoisomers of this compound analogues, enabling the detailed exploration of structure-activity relationships.

Structural Diversity and Chemical Modification of 4 2 Ethoxyphenoxy Piperidine Derivatives

Chemical Derivatization of the Piperidine (B6355638) Moiety

The piperidine ring is a principal target for structural modification, offering multiple avenues for introducing chemical diversity. These include substitutions at the nitrogen atom, modifications on the ring's carbon atoms, and the incorporation of the piperidine moiety into more complex polycyclic systems.

| N-Substituent | Chemical Implication | Reference |

| Hydrogen | Parent compound, secondary amine | |

| Methyl | Increased lipophilicity, potential for altered biological interactions | nih.gov |

| Ethyl | Further increase in lipophilicity compared to methyl | nih.gov |

| Phenylethyl | Significant increase in steric bulk and lipophilicity | nih.gov |

Introducing substituents directly onto the carbon atoms of the piperidine ring offers another layer of structural diversification. This can be achieved through various synthetic strategies, including the use of pre-functionalized piperidine precursors or by direct functionalization of the pre-formed ring. ajchem-a.commdpi.comnih.gov Substitutions at the C-2, C-3, and C-4 positions have been investigated. nih.govyoutube.comyoutube.com For example, the introduction of a hydroxyl group can increase polarity, while an aryl group can introduce additional sites for interaction. rsc.org The stereochemistry of these substituents is a critical consideration, as different diastereomers can exhibit distinct chemical and physical properties. whiterose.ac.uk

| Position on Piperidine Ring | Example Substituent | Potential Chemical Effect | Reference |

| C-2 | Aryl | Introduction of a bulky, aromatic group, potential for stereoisomers | youtube.com |

| C-3 | Hydroxyl | Increased polarity, potential for hydrogen bonding | youtube.com |

| C-4 | Amino | Introduction of a basic center, potential for salt formation | rsc.org |

| C-4 | Carboxamide | Increased polarity and hydrogen bonding capability | nih.gov |

To explore more rigid and conformationally constrained analogs, the 4-(2-ethoxyphenoxy)piperidine scaffold can be incorporated into fused and spirocyclic systems. nih.govgoogle.com Fused systems involve the sharing of one or more bonds between the piperidine ring and another ring, creating bicyclic or polycyclic structures. Spirocyclic systems feature a single carbon atom that is common to two rings. The synthesis of such complex structures often requires multi-step sequences and specialized cyclization strategies. nih.govwhiterose.ac.uk These modifications significantly alter the three-dimensional shape of the molecule, which can have a substantial impact on its properties. whiterose.ac.uk

| System Type | Description | Synthetic Strategy Example | Reference |

| Fused | Piperidine ring shares bonds with another ring | Intramolecular cyclization | nih.gov |

| Spirocyclic | Piperidine ring shares a single carbon atom with another ring | Ring-closing metathesis followed by hydrogenation | whiterose.ac.uk |

Modifications of the Ethoxyphenoxy Phenyl and Ether Linkages

The ethoxyphenoxy portion of the molecule provides additional opportunities for chemical modification, allowing for changes to the electronic and steric properties of the aromatic ring and the nature of the ether linkage.

The ethoxy group can be varied in length, for example, by synthesizing methoxy (B1213986) or propoxy analogs. These changes in the alkoxy chain length can influence the lipophilicity and conformational flexibility of the side chain. rsc.org Furthermore, the oxygen atom of the ether linkage can be replaced with other heteroatoms, such as sulfur, to create thioether analogs. The placement of heteroatoms can also be altered within the chain, for instance, by synthesizing isomers with the alkoxy group at different positions on the phenyl ring.

| Modification | Example | Potential Chemical Effect | Reference |

| Alkoxy Chain Length | Methoxy, Propoxy | Altered lipophilicity and flexibility | rsc.org |

| Heteroatom Replacement | Thioether (sulfur instead of oxygen) | Changes in bond angles, polarity, and metabolic stability | |

| Positional Isomerism | 3-Ethoxyphenoxy, 4-Ethoxyphenoxy | Altered spatial arrangement and electronic properties |

The phenyl ring of the ethoxyphenoxy group is amenable to the introduction of various substituents. whiterose.ac.uk Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can be incorporated to modulate the electronic character of the aromatic system. These substitutions can influence the reactivity of the ring and its potential for intermolecular interactions. Functionalization can also involve the introduction of reactive groups that allow for further chemical transformations.

| Substituent Type | Example | Effect on Aromatic Ring | Reference |

| Electron-Donating | Methyl, Methoxy | Increases electron density | whiterose.ac.uk |

| Electron-Withdrawing | Fluoro, Chloro, Nitro | Decreases electron density | nih.govgoogle.com |

The Design and Synthesis of Hybrid Structures Featuring the this compound Core Remains an Unexplored Area of Research

A thorough review of available scientific literature and chemical databases reveals a significant gap in the exploration of hybrid molecular structures derived from the this compound core. While the synthesis and biological activities of various piperidine derivatives have been extensively studied, specific research detailing the design and creation of hybrid molecules incorporating the this compound scaffold is not publicly available.

The principle of creating hybrid molecules, which involves combining two or more pharmacophores to develop a single molecule with a multi-target profile or enhanced activity, is a well-established strategy in medicinal chemistry. This approach has been successfully applied to other piperidine-containing scaffolds, leading to the development of novel therapeutic agents. For instance, research has been conducted on hybrid structures of piperazine (B1678402) and N-benzylpiperidine with other heterocyclic systems to target diseases like Alzheimer's. Similarly, piperine (B192125) has been hybridized with carboximidamide moieties to create new antiproliferative agents.

However, the application of this molecular hybridization strategy to the this compound moiety has not been documented in the reviewed literature. Searches for the design, synthesis, and research findings related to such hybrid structures have not yielded any specific examples or detailed studies.

This indicates that the design and synthesis of hybrid structures based on the this compound core represents a novel and unexplored avenue for chemical and pharmacological research. Future investigations in this area could potentially lead to the discovery of new chemical entities with unique biological properties.

Preclinical Pharmacological Investigations of 4 2 Ethoxyphenoxy Piperidine and Its Analogues

In Vitro Receptor Binding and Ligand Affinity Profiling

The affinity of 4-(2-ethoxyphenoxy)piperidine analogues for various molecular targets has been extensively profiled using radioligand binding assays. These studies are crucial for understanding the selectivity and potential mechanism of action of these compounds.

A series of piperidine (B6355638) derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Research into compounds structurally related to this compound has revealed potent and selective AChE inhibitors. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a powerful AChE inhibitor with an IC50 value of 5.7 nM. nih.gov This compound demonstrated a remarkable 1250-fold selectivity for AChE over BuChE. nih.gov Further studies on other analogues, such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, showed even higher potency with an IC50 of 1.2 nM and an extraordinary selectivity of approximately 34,700-fold for AChE over BuChE. nih.gov

In another study, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and assessed for their cholinesterase inhibitory effects. acgpubs.org Among these, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent against AChE with an IC50 value of 12.55 µM, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE with an IC50 of 17.28 µM. acgpubs.org These findings highlight that modifications to the piperidine core can significantly influence both the potency and selectivity of cholinesterase inhibition.

| Compound Name | Target | IC50 (nM) | Selectivity (AChE/BuChE) |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | 1250-fold |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | ~34,700-fold |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12,550 | - |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17,280 | - |

The interaction of piperidine and piperazine (B1678402) analogues with adrenergic receptor subtypes, particularly α1a and α1d, has been a focus of research for conditions like benign prostatic hyperplasia. nih.gov Structure-activity relationship studies have aimed to develop compounds with high affinity and selectivity for these subtypes to minimize side effects associated with non-selective α1-blockers. nih.gov

For example, a series of (arylpiperazinyl)cyclohexylsulfonamides were synthesized and shown to have equal affinity for both α1a and α1d subtypes with good selectivity against the α1b subtype. nih.gov In other research, mutational studies helped to identify key amino acid residues in the transmembrane domains of the α1A receptor that are crucial for ligand binding affinity and subtype selectivity. nih.gov While specific binding data for this compound is not detailed, the research on analogous structures indicates that the piperidine scaffold is a viable backbone for developing selective α1-adrenergic receptor antagonists. For instance, the replacement of a phthalimide (B116566) moiety with bulky alkyl amides in a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives led to a significant improvement in selectivity for 5-HT1A receptors over α1-adrenergic sites. nih.gov Specifically, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine exhibited a 160-fold selectivity. nih.gov

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) | Selectivity over α1-adrenergic |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 | ~1-fold |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1-adrenergic | 0.8 | - |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 | 160-fold |

Analogues of this compound have been investigated for their affinity towards the serotonin (B10506) transporter (SERT), a key target for antidepressant medications. The 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were synthesized and evaluated for their ability to inhibit the reuptake of biogenic amines. nih.gov In vitro tests demonstrated that some of these compounds possess biological activity comparable to the antidepressant drug viloxazine (B1201356). nih.gov

In a different series, derivatives of N-(2-methoxyphenyl)piperazine were synthesized and showed high affinity for 5-HT1A and 5-HT7 receptors. nih.gov The compound 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride was particularly potent, with a Ki value of less than 1 nM for the 5-HT1A receptor. nih.gov Structure-activity relationship studies of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs revealed that compounds with unsubstituted and fluoro-substituted moieties were the most active and selective for the dopamine (B1211576) transporter over the serotonin transporter. nih.gov

| Compound Name | Target | Binding Affinity (Ki, nM) |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A | <1 |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 | 34 |

Sigma receptors, which are divided into sigma-1 and sigma-2 subtypes, are implicated in a variety of neurological and psychiatric conditions. Several piperidine-containing compounds have been evaluated for their affinity and selectivity for these receptors.

SA4503, a known sigma-1 receptor agonist, and its fluoroethyl analog, FE-SA4503, which have structural similarities to piperidine derivatives, have been studied. nih.gov SA4503 showed a 14-fold selectivity for sigma-1 (Ki = 4.6 nM) over sigma-2 (Ki = 63.1 nM) receptors in guinea pig brain homogenates. nih.gov FE-SA4503 displayed a similar 14-fold selectivity for sigma-1 (Ki = 8.0 nM) over sigma-2 (Ki = 113.2 nM) receptors. nih.gov In another study focusing on analogues of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), it was found that both basic nitrogen atoms of the piperazine ring were important for high sigma-2 receptor affinity. nih.gov However, the amide analogue, compound 36, emerged as a highly potent and selective sigma-1 ligand with a Ki of 0.11 nM and a 1627-fold selectivity over the sigma-2 receptor. nih.gov

| Compound Name | Target | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |

| SA4503 | Sigma-1 | 4.6 | 14-fold |

| SA4503 | Sigma-2 | 63.1 | - |

| FE-SA4503 | Sigma-1 | 8.0 | 14-fold |

| FE-SA4503 | Sigma-2 | 113.2 | - |

| Amide analogue of PB28 (Compound 36) | Sigma-1 | 0.11 | 1627-fold |

| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | Sigma-1 | 0.38 | - |

| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | Sigma-2 | 0.68 | - |

The dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) are crucial for regulating the levels of these neurotransmitters and are targets for drugs used to treat conditions like ADHD and depression. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were assessed for their binding to DAT, NET, and SERT. nih.gov The N-substituent on the piperidine ring was found to be a key determinant of affinity and selectivity for DAT. nih.gov Specifically, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine demonstrated subnanomolar affinity for DAT (Ki = 0.7 nM) and good selectivity over SERT (SERT/DAT ratio = 323). nih.gov

Further structure-activity relationship studies on analogues of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine showed that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter. nih.gov The compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine was highly potent and the most selective for DAT in its series, with a SERT/DAT selectivity ratio of 49. nih.gov

| Compound Name | Target | Binding Affinity (Ki, nM) | Selectivity (SERT/DAT) |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | DAT | - | 49 |

In Vitro Pharmacological Activity Assessments

Beyond receptor binding, the functional activity of these compounds has been evaluated in various in vitro assays. For instance, the antidepressant-like activity of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives was assessed through the inhibition of biogenic amine reuptake in pig brain synaptosomal fractions, with some compounds showing activity comparable to the established antidepressant viloxazine. nih.gov

In the context of Alzheimer's disease research, newly synthesized phthalimide-based analogues have been identified as potential acetylcholinesterase inhibitors, although none surpassed the inhibitory potency of the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.09 µM). researchgate.net The functional relevance of sigma receptor binding has also been explored. The sigma-1 receptor agonist SA4503 and its fluoroethyl analogue have been used as radiolabeled tracers for PET studies to visualize sigma-1 receptors in the brain in vivo. nih.gov These studies confirm that the in vitro binding affinities translate to in vivo target engagement.

Antidepressant-like Activity in Biochemical and Cellular Models

Analogues of this compound have been identified as promising candidates for antidepressant therapies. Studies on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed significant antidepressant potential. nih.gov In both in vivo and in vitro tests, certain derivatives demonstrated biological activity comparable to the established antidepressant drug viloxazine. nih.gov These investigations involved evaluating the inhibition of biogenic amine reuptake in pig brain synaptosomal fractions, showing an effect on neurotransmitters like norepinephrine and serotonin, which are key to mood regulation. nih.gov

Further research into structurally related N-(2-methoxyphenyl)piperazine derivatives has reinforced the potential of this chemical class. These compounds have shown very strong affinities for specific serotonin receptors, namely the 5-HT1A and 5-HT7 receptors, which are well-established targets for antidepressant drugs. nih.gov For instance, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a high affinity for the 5-HT1A receptor (Ki <1 nM) and the 5-HT7 receptor (Ki = 34 nM). nih.gov In animal models, such as the tail suspension test in mice, this compound produced a stronger antidepressant-like effect than the reference drug imipramine. nih.gov

Table 1: Antidepressant-like Activity of Piperidine Analogues

| Compound Class | Model/Test | Key Findings | Reference(s) |

|---|---|---|---|

| 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives | Reuptake inhibition of biogenic amines (in vitro) | Inhibited reuptake of norepinephrine and serotonin. | nih.gov |

| 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives | Reserpine interaction test (in vivo) | Activity comparable to the antidepressant viloxazine. | nih.gov |

| N-(2-Methoxyphenyl)piperazine derivatives | Receptor binding assays | High affinity for 5-HT1A and 5-HT7 serotonin receptors. | nih.gov |

Antimicrobial Properties (Antibacterial and Antifungal Efficacy)

The piperidine scaffold is a cornerstone in the development of new antimicrobial agents. Various derivatives have demonstrated significant efficacy against a wide range of pathogenic microbes. biomedpharmajournal.orgbiointerfaceresearch.com For example, certain piperidin-4-one derivatives have exhibited notable in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Salmonella typhi, Pseudomonas aeruginosa) bacteria, with potency in some cases exceeding that of standard antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076). biomedpharmajournal.orgnih.gov Similarly, 2-piperidin-4-yl-benzimidazoles have been identified as a new class of potential antibacterial agents effective against clinically important bacteria, including enterococci. nih.gov

The antifungal potential of this chemical family is also well-documented. Thiosemicarbazone derivatives of piperidin-4-one, for instance, have shown significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org Other studies have focused on creating analogues of known antifungal drugs, such as econazole, by incorporating a pyrrole (B145914) moiety, resulting in new derivatives with promising antimicrobial profiles. nih.gov The versatility of the piperidine ring allows for modifications that can enhance potency against various bacterial and fungal strains, making it a valuable template for future antimicrobial drug design. biomedpharmajournal.orgresearchgate.net

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Target Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| Piperidin-4-one derivatives | S. aureus, S. pyogenes, S. typhi, P. aeruginosa | Potency higher than norfloxacin and ciprofloxacin in some cases. | biomedpharmajournal.orgnih.gov |

| 2-Piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria (esp. enterococci) | A new class of broad-spectrum antibacterial agents. | nih.gov |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungi | Significant activity compared to standard drug terbinafine. | biomedpharmajournal.org |

Antiproliferative Effects on Cancer Cell Lines

Derivatives containing the piperidine moiety have emerged as a significant class of compounds with potent antiproliferative effects against various human cancer cell lines. nih.govmdpi.com Research on piperine (B192125), a naturally occurring piperidine alkaloid, has shown it can inhibit the proliferation of triple-negative breast cancer cells and ovarian cancer cells. nih.gov Its mechanisms include inducing apoptotic cell death and causing cell cycle arrest at the G2/M phase. nih.gov

Synthetic piperidine derivatives have also been a major focus of anticancer research. A novel series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives demonstrated interesting cytotoxic potential against several leukemia cell lines, including both lymphoid (Jurkat, U266) and myeloid (K562, U937, HL60) types. nih.gov Notably, some of these compounds showed high selectivity, being highly active against leukemia cells while exhibiting low activity against normal human peripheral blood mononuclear cells. nih.gov This highlights the potential for developing targeted cancer therapies with improved safety profiles based on the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold containing a piperidine unit. nih.gov

Activity against Neglected Tropical Diseases (e.g., Trypanosoma cruzi)

The search for new treatments for neglected tropical diseases has led to the investigation of piperidine-related structures. Chagas disease, caused by the parasite Trypanosoma cruzi, is a primary target. nih.gov Researchers have evaluated series of aryl-pyrazolone derivatives, which bear a structural analogy to known anti-trypanosomal agents, against T. cruzi. nih.gov These efforts led to the identification of highly potent and non-cytotoxic molecules that were effective against the intracellular amastigote form of the parasite, with activity comparable to the current drug, benznidazole (B1666585). nih.gov One pyridyl-pyrazolone derivative was found to have an activity significantly superior to benznidazole against the bloodstream form of the parasite. nih.gov

Other studies have explored purine (B94841) analogues, taking advantage of the fact that T. cruzi cannot synthesize its own purines and must salvage them from the host. nih.govugr.es This research identified eight compounds with specific and potent anti-parasitic activity, with IC50 values in the low micromolar range. nih.gov These findings underscore the potential of developing novel therapies for Chagas disease by targeting the parasite's purine salvage pathway with specifically designed molecules. nih.govugr.es

Anticonvulsant and Anti-inflammatory Potentials

The therapeutic utility of piperidine derivatives extends to neurological and inflammatory conditions. Analogues such as 3-[(2-ethoxyphenoxy)methyl]piperidine have been evaluated for their anticonvulsant activity through pentylenetetrazole antagonism tests. nih.gov Furthermore, the alkaloid piperine has demonstrated dose-dependent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.gov

In the realm of anti-inflammatory action, certain 3,5-bis(ylidene)-4-piperidones have shown higher efficacy in reducing carrageenan-induced paw edema in rats than the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Other piperidone derivatives have been found to inhibit the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. nih.gov

Table 3: Anticonvulsant and Anti-inflammatory Potential of Piperidine Derivatives

| Activity | Compound Class/Derivative | Model/Test | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anticonvulsant | 3-[(2-Ethoxyphenoxy)methyl]piperidine | Pentylenetetrazole antagonism test | Demonstrated anticonvulsant activity. | nih.gov |

| Anticonvulsant | Piperine | MES and PTZ seizure models (mice) | Dose-dependent protection against convulsions. | nih.gov |

| Anti-inflammatory | 3,5-Bis(ylidene)-4-piperidones | Carrageenan-induced paw edema (rats) | Higher efficacy than indomethacin. | nih.gov |

| Anti-inflammatory | 3-Aryliden-4-piperidone | LPS-stimulated macrophages | Inhibited IL-6 and TNF-α production. | nih.gov |

Antiviral Efficacy (e.g., Human Enterovirus 71, Coxsackievirus A16)

Piperidine and piperazine-containing compounds have been identified as potent inhibitors of several viruses, particularly Human Enterovirus 71 (EV71) and Coxsackievirus A16 (CV-A16), the primary agents of hand, foot, and mouth disease. nih.gov A notable example is DTriP-22, a piperazine-containing pyrazolo[3,4-d]pyrimidine derivative, which shows anti-EV71 activity with an EC50 in the sub-micromolar range against all genotypes of the virus. nih.govnih.gov This compound was found to suppress the synthesis of viral RNA during infection. nih.gov Other research has identified benzene (B151609) sulfonamide derivatives with submicromolar activity against Coxsackievirus B3 (CV-B3). nih.gov These findings highlight the potential of piperidine-based structures as broad-spectrum antiviral agents against enteroviruses.

Molecular Mechanisms of Action

The diverse pharmacological effects of this compound and its analogues are attributable to their interaction with a variety of molecular targets.

Antidepressant Activity: The mechanism primarily involves the modulation of neurotransmitter systems. This includes the inhibition of norepinephrine and serotonin reuptake and direct interaction with serotonergic receptors like 5-HT1A and 5-HT7. nih.govnih.gov

Antimicrobial Action: The mechanisms are varied. Some derivatives function by disrupting the bacterial cell membrane, leading to the leakage of cellular contents. nih.gov Others, like piperidine-4-carboxamides, specifically inhibit essential bacterial enzymes such as DNA gyrase, which is crucial for DNA replication. nih.gov

Antiproliferative Effects: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is frequently achieved by inhibiting critical signaling pathways, such as the PI3K/Akt/GSK3β pathway, which regulates cell growth and survival. nih.gov

Antiparasitic Activity: Against T. cruzi, the primary mechanism involves targeting the parasite's purine salvage pathway. Specific enzymes like adenine (B156593) phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase have been identified as likely targets. nih.gov

Anticonvulsant Potential: The anticonvulsant properties of piperine are thought to arise from its ability to inhibit neuronal sodium channels, thereby reducing neuronal excitability. It may also act on TRPV1 receptors, which are involved in epileptogenesis. nih.gov

Anti-inflammatory Effects: These compounds can reduce inflammation by inhibiting the production of inflammatory mediators. This includes suppressing the expression of genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reducing the secretion of cytokines like IL-6 and TNF-α. nih.gov

Antiviral Efficacy: Antiviral mechanisms include targeting key viral enzymes like the RNA-dependent RNA polymerase (3Dpol), which prevents viral genome replication. nih.govnih.gov Some compounds also block the early stages of the viral replication cycle by binding to the viral capsid, preventing the virus from entering or uncoating within the host cell. nih.gov

Enzyme Inhibition Profiles (e.g., MAO, Cholinesterases)

There is no publicly available data detailing the inhibitory activity of this compound or its close analogues on monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), or butyrylcholinesterase (BChE).

While the broader class of piperidine derivatives has been explored for MAO and cholinesterase inhibition, the specific contribution of the 2-ethoxyphenoxy substituent to the inhibitory potential is unknown. Computational studies on various piperidine derivatives suggest that they can be designed to target different enzymes, but experimental data for this compound is absent. clinmedkaz.org

Biogenic Amine Reuptake Inhibition

Specific data on the ability of this compound or its direct analogues to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is not available in the current scientific literature.

The pharmacological profile of piperidine-containing compounds can vary significantly based on the nature and position of their substituents. For instance, various 4-substituted piperidine derivatives have been investigated for their effects on biogenic amine transporters, but the specific findings for a compound with a 2-ethoxyphenoxy group have not been reported. nih.govnih.gov Research on other piperidine derivatives has shown that they can act as potent and selective inhibitors of serotonin, norepinephrine, or dopamine reuptake, but this information cannot be directly extrapolated to this compound without experimental validation.

Structure Activity Relationship Sar Investigations of 4 2 Ethoxyphenoxy Piperidine Analogues

Identification of Core Pharmacophoric Elements within the Piperidine (B6355638) Scaffold

The piperidine ring, a ubiquitous feature in many biologically active compounds, serves as a crucial scaffold for a diverse range of therapeutic agents. mdpi.com In the context of 4-(2-ethoxyphenoxy)piperidine analogues, the core pharmacophoric elements essential for biological activity often include the piperidine nitrogen, the ether linkage, and the aromatic ring system.

The basicity of the piperidine nitrogen is a critical determinant of activity, as it is often involved in key ionic interactions with biological targets. nih.gov Studies on various piperidine derivatives have highlighted the importance of this nitrogen atom for binding to receptors such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Altering the pKa of the piperidine nitrogen through chemical modification has been shown to significantly impact binding affinity and selectivity. nih.gov

The ether linkage between the piperidine ring and the phenoxy group is another vital pharmacophoric feature. nih.govrsc.org This linkage provides a specific spatial arrangement and conformational flexibility that is often necessary for optimal interaction with the target protein. In some instances, replacing the oxygen atom of the ether with a nitrogen atom can be tolerated, and in certain cases, it may even enhance interaction with specific transporters like SERT. nih.gov

The aromatic portion of the molecule, in this case, the ethoxyphenoxy group, plays a significant role in defining the compound's interaction with the target, often through hydrophobic and van der Waals interactions within a specific binding pocket. nih.gov The nature and position of substituents on this aromatic ring can profoundly influence the biological activity, a concept that will be explored in more detail in the subsequent sections.

Pharmacophore models, which are three-dimensional representations of the essential features required for biological activity, are invaluable tools in drug discovery. nih.gov For piperidine-based compounds, these models often highlight the necessity of a basic amine, an aromatic ring, and a specific spatial relationship between these two features. nih.gov The development of such models, even in the absence of a known active ligand (apo2ph4 workflow), can guide the virtual screening of large compound libraries to identify novel and potent molecules. nih.gov

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

The biological activity of this compound analogues can be finely tuned by modifying the substituents on both the piperidine ring and the aromatic ring. Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework to correlate these structural modifications with changes in biological activity. nih.govfrontiersin.org

Influence of Steric and Electronic Parameters

The size, shape, and electronic properties of substituents play a crucial role in determining the binding affinity and selectivity of this compound analogues.

Steric Effects: The steric bulk of substituents can significantly impact how a molecule fits into the binding site of a target protein. For instance, in a series of 4-benzoyl-piperidine derivatives targeting the 5-HT2A receptor, the presence of a p-fluorophenylethyl residue was found to be crucial for binding, suggesting that this part of the molecule occupies a sterically restricted hydrophobic binding pocket. nih.gov Similarly, in the optimization of diaryl ether-substituted 4-quinolinecarboxylic acid analogues, sterically hindered diaryl ethers showed improved potency, indicating that restricting rotation across the diaryl ether linkage might be beneficial for activity. nih.gov

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, can influence the binding affinity of a compound. In studies of piperidine analogues targeting the dopamine transporter (DAT), the introduction of a powerful electron-withdrawing cyano group resulted in a highly potent and selective ligand for DAT. nih.gov This suggests that modifying the electronic landscape of the molecule can enhance its interaction with the target protein.

The following table summarizes the effects of various substituents on the activity of piperidine derivatives from different studies.

| Compound/Analogue | Substituent Modification | Observed Effect on Activity | Target | Reference |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogue | Addition of a cyano group | Most potent and selective ligand for DAT | DAT | nih.gov |

| 4-Benzoyl-piperidine Derivative | Combination with SR 46349B | Moderate affinity toward the 5-HT2A receptor | 5-HT2A Receptor | nih.gov |

| 4-Quinoline Carboxylic Acid Analogue | Replacement of C(7)-chlorine with fluorine | 10-fold boost in activity | VSV replication | nih.gov |

| 4-Quinoline Carboxylic Acid Analogue | Replacement of C(7)-chlorine with bromine or nitro | Moderately tolerated | VSV replication | nih.gov |

Positional Isomerism and Functional Group Impact

The position of substituents on the aromatic ring and the nature of the functional groups present are critical determinants of biological activity.

Positional Isomerism: The location of a substituent can dramatically alter a compound's pharmacological profile. For example, in a series of methoxyphenoxy)piperidine hydrochlorides, the position of the methoxy (B1213986) group (ortho-, meta-, or para-) influences the compound's biological activity. Comparing 4-(2-methoxyphenoxy)piperidine (B1587417) with its 4-(4-methoxyphenoxy) analogue reveals differences in their potential therapeutic applications, with the former showing effects on GABAergic and dopaminergic pathways and the latter being explored for its role as a positive allosteric modulator.

Functional Group Impact: The type of functional group introduced can have a profound effect on activity. In a study of novel 1,4-substituted piperidine derivatives, it was found that those with a free thiol (SH) group were efficient antioxidants, while replacing the SH group with an amino (NH2) or hydroxyl (OH) group resulted in decreased antioxidant activity. nih.gov This highlights the specific contribution of the thiol group to the observed biological effect. Similarly, in the development of influenza virus inhibitors, the ether linkage between a quinoline (B57606) ring and a piperidine ring was found to be critical for inhibitory activity. nih.govrsc.org

The table below illustrates the impact of positional isomerism and functional group modifications on the activity of piperidine derivatives.

| Compound Series | Modification | Impact on Biological Activity | Reference |

| Methoxyphenoxy)piperidine Hydrochlorides | Positional isomerism of the methoxy group | Different biological activities observed | |

| 1,4-Substituted Piperidine Derivatives | Replacement of SH group with NH2 or OH | Decreased antioxidant activity | nih.gov |

| Quinoline-Piperidine Derivatives | Presence of an ether linkage | Critical for anti-influenza activity | nih.govrsc.org |

Enantioselective Pharmacological Profiles

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different pharmacological properties, including potency, efficacy, and even the nature of their biological activity. Therefore, understanding the enantioselective pharmacology of this compound analogues is crucial for developing safe and effective drugs.

The differential interaction of enantiomers with their biological targets arises from the chiral nature of proteins, such as receptors and enzymes. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may produce the desired therapeutic effect, while the other may be inactive, less active, or even cause undesirable side effects.

For instance, in the development of GABA uptake inhibitors related to (S)-SNAP-5114, the (S)-enantiomer was found to be the most potent inhibitor of the murine GABA transporter type 4 (mGAT4). nih.gov This highlights the importance of stereochemistry in achieving high potency and selectivity. The synthesis and evaluation of individual enantiomers are therefore essential steps in the drug development process. nih.gov

The separation of enantiomers, often achieved through chiral chromatography, allows for the individual assessment of their pharmacological profiles. This is critical for identifying the eutomer (the more active enantiomer) and understanding its specific interactions with the biological target.

In the context of this compound analogues, while specific data on their enantioselectivity is not extensively detailed in the provided search results, the principles of stereochemistry in drug action are universally applicable. The chiral center in these molecules, if present, would likely lead to enantiomers with distinct pharmacological properties. For example, studies on other piperidine derivatives have shown that the stereochemistry at various positions on the piperidine ring can significantly influence their activity as inhibitors of monoamine transporters. nih.gov

Rational Design Strategies Based on SAR Insights

The knowledge gained from structure-activity relationship (SAR) studies provides a powerful foundation for the rational design of new and improved therapeutic agents. elsevierpure.com By understanding which structural features are essential for activity and how modifications affect potency and selectivity, medicinal chemists can make informed decisions to optimize lead compounds.

One key strategy is to use SAR data to develop pharmacophore models. These models serve as a blueprint for designing new molecules that retain the essential binding elements while incorporating features that may enhance activity or improve pharmacokinetic properties. For example, if SAR studies reveal that a particular hydrophobic pocket in the target protein is not fully occupied by the lead compound, new analogues can be designed with larger hydrophobic groups to fill this space and increase binding affinity. nih.gov

Another important aspect of rational design is the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis. nih.govnih.gov Molecular docking can predict how a molecule will bind to its target protein, allowing for the in-silico screening of virtual libraries of compounds before they are synthesized. QSAR models can provide quantitative predictions of the biological activity of new analogues based on their structural properties.

The optimization of a 4-alkylpiperidine-2-carboxamide scaffold to develop positive allosteric modulators (PAMs) of the 5-HT2C receptor provides an excellent example of SAR-guided drug design. nih.gov By systematically varying the substituent at the 4-position, researchers were able to identify a compound with improved pharmacokinetics and reduced off-target interactions. nih.gov Similarly, in the development of antipsychotic drugs, understanding the relative affinities for D2 and 5-HT2A receptors is crucial for designing compounds with a lower incidence of side effects. nih.gov

The following table outlines some rational design strategies based on SAR insights for piperidine-based compounds.

| SAR Insight | Rational Design Strategy | Goal | Reference |

| Identification of an unoccupied hydrophobic pocket | Design analogues with larger hydrophobic groups | Increase binding affinity | nih.gov |

| Importance of a specific substituent for selectivity | Synthesize analogues with variations of that substituent | Enhance selectivity for the desired target | nih.gov |

| Understanding the role of receptor kinetics | Design compounds with optimized association and dissociation rates | Improve in vivo efficacy and reduce side effects | biorxiv.org |

| Identification of a metabolically labile group | Replace the labile group with a more stable isostere | Improve pharmacokinetic properties | nih.gov |

By integrating SAR data with computational tools and a deep understanding of the target biology, medicinal chemists can accelerate the discovery and development of novel this compound analogues with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 4 2 Ethoxyphenoxy Piperidine

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This allows for the characterization of the binding mode and affinity of the ligand.

A review of the scientific literature reveals a lack of specific molecular docking studies conducted on 4-(2-Ethoxyphenoxy)piperidine. While research exists for various piperidine (B6355638) derivatives, detailing their interactions with a range of biological targets, data pinpointing the specific binding modes and target interactions for this compound through molecular docking simulations are not publicly available. Such a study would theoretically involve the preparation of the 3D structure of this compound and a target protein, followed by the use of docking software to predict the most stable binding conformation and calculate a docking score, which is indicative of binding affinity.

Conformational Analysis and Ligand Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the three-dimensional shape of a ligand is a key determinant of its biological activity. Ligand dynamics simulations, often using molecular dynamics (MD), provide insights into the flexibility of a molecule and how its conformation may change over time in different environments.

There are no specific studies in the available scientific literature that focus on the conformational analysis or ligand dynamics of this compound. Such an analysis would typically involve computational methods to identify low-energy conformations of the molecule in various solvents and to understand the energy barriers between different conformational states. Molecular dynamics simulations would further elucidate the dynamic behavior of the piperidine ring and the ethoxyphenoxy substituent, providing a more realistic picture of the molecule's behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The development of a QSAR model involves compiling a dataset of compounds with known activities and then using statistical methods to find a correlation between molecular descriptors and the observed activity.

No QSAR models have been published in the scientific literature that specifically include this compound in their training or test sets. To develop a QSAR model for a series of compounds including this compound, researchers would need to synthesize a range of structural analogs, measure their biological activity in a relevant assay, and then calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Statistical analysis would then be employed to derive a mathematical equation that describes the relationship between these descriptors and the activity.

In Silico Screening and Virtual Ligand Discovery

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and time-efficient compared to high-throughput screening.

There is no documented evidence of this compound being identified as a hit from, or used as a query in, any in silico screening or virtual ligand discovery campaigns. In a hypothetical virtual screening study, the structure of this compound could be used to search for similar compounds in large chemical databases. Alternatively, if a specific biological target was of interest, this compound could be docked against the target as part of a larger library of compounds to assess its potential as a binder.

Advanced Analytical Methodologies for the Characterization of 4 2 Ethoxyphenoxy Piperidine in Research

Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-(2-Ethoxyphenoxy)piperidine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, the ethoxy group would be identified by a characteristic triplet and quartet pattern. The protons on the piperidine (B6355638) ring would appear as a series of multiplets, and the protons on the phenoxy group would present as distinct signals in the aromatic region of the spectrum. While specific spectral data for this compound is not publicly available, representative chemical shifts for related piperidine structures, such as piperidine itself, can be referenced. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. Each carbon atom in the ethoxy, phenoxy, and piperidine moieties would give a distinct signal, confirming the carbon backbone of the structure. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbon atoms of the aromatic ring would appear at lower field (higher ppm) compared to the aliphatic carbons of the piperidine ring.

Representative ¹H NMR Data for Piperidine

| Assignment | Shift (ppm) |

|---|---|

| A | 2.788 |

| B | 2.18 |

| C | 1.53 |

Data obtained in CDCl₃ at 399.65 MHz. chemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound, which has a molecular weight of approximately 221.30 g/mol , high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement. cymitquimica.com This allows for the confident determination of the molecular formula, C₁₃H₁₉NO₂. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Chromatographic Separations for Purity and Quantitative Analysis (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would typically be developed for the analysis of this compound. This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govpensoft.net The method would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. The retention time of the peak serves as a qualitative identifier, while the peak area is proportional to the concentration, allowing for quantitative analysis. nih.gov Method validation would ensure the linearity, accuracy, precision, and robustness of the analytical procedure. nih.govpensoft.net

Typical HPLC Parameters for Piperidine Derivatives

| Parameter | Value |

|---|---|

| Column | Inertsil C18 (250 x 4.6 mm I.D.) |

| Mobile Phase | Water (0.1% phosphoric acid) : Acetonitrile (32:68, V:V) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Temperature | 30°C |

Based on a method for piperidine analysis. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, more rapid chromatographic technique that is often used to monitor the progress of chemical reactions and to get a quick assessment of the purity of a sample. For this compound, a TLC method would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a suitable solvent system. cleapss.org.uk The position of the spot, represented by its retention factor (Rf) value, can be used for identification. The presence of multiple spots would indicate the presence of impurities. While not as quantitative as HPLC, TLC is an invaluable tool in the research laboratory.

Elemental Compositional Analysis

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound (C₁₃H₁₉NO₂), the theoretical elemental composition can be calculated. Experimental data obtained from an elemental analyzer should closely match these theoretical values to confirm the empirical formula of the synthesized compound. This technique serves as a fundamental check of the purity and identity of the substance.

Theoretical Elemental Composition of this compound

| Element | Percentage |

|---|---|

| Carbon (C) | 70.56% |

| Hydrogen (H) | 8.65% |

| Nitrogen (N) | 6.33% |

Development and Validation of Research-Specific Analytical Protocols

For the ongoing research use of this compound, it is often necessary to develop and validate specific analytical protocols tailored to the research questions at hand. This process ensures that the analytical methods are suitable for their intended purpose, providing reliable and reproducible data.

The development of an analytical protocol involves several steps, including:

Defining the analytical requirements (e.g., what needs to be measured and at what concentration).

Selecting the appropriate analytical technique (e.g., HPLC for quantitative analysis of impurities).

Optimizing the method parameters (e.g., mobile phase composition, flow rate, and detection wavelength for HPLC).

Once a method is developed, it must be validated to demonstrate its performance characteristics. According to international guidelines, method validation typically assesses the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-day precision) and intermediate precision (between-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Prospective Research Trajectories and Academic Contributions of 4 2 Ethoxyphenoxy Piperidine Studies

Innovations in Synthetic Chemistry and Sustainable Methodologies

The synthesis of piperidine (B6355638) derivatives is a focal point of innovation in organic chemistry, driven by the need for more efficient, cost-effective, and environmentally benign methods. epa.govnih.gov Traditional multi-step syntheses often rely on expensive and toxic precious metal catalysts like palladium. rice.edunews-medical.net Recent breakthroughs, however, are paving the way for more sustainable production of complex, three-dimensional piperidine molecules. sciencedaily.com

A novel two-stage process has been developed that dramatically simplifies the construction of complex piperidines. news-medical.net This method involves:

Biocatalytic Carbon-Hydrogen Oxidation: This step uses enzymes to selectively add a hydroxyl group to specific sites on the piperidine ring. sciencedaily.com

Radical Cross-Coupling: The functionalized piperidine then undergoes nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds efficiently. news-medical.netsciencedaily.com

This approach significantly reduces the number of synthetic steps, in some cases from as many as 17 down to just 2 to 5, which improves efficiency and lowers costs. rice.edusciencedaily.com Furthermore, other green chemistry techniques such as continuous flow synthesis are being applied. mdpi.com Flow chemistry allows for the automation of synthetic processes in microreactors, leading to higher yields and more sustainable production of active pharmaceutical ingredients. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Piperidine Cores This table is interactive. You can sort and filter the data.

| Feature | Traditional Synthesis | Innovative & Sustainable Synthesis |

|---|---|---|

| Catalysts | Often requires precious metals (e.g., Palladium) | Utilizes biocatalysts (enzymes) and earth-abundant metals (e.g., Nickel) rice.edunews-medical.net |

| Number of Steps | Typically multi-step (7-17 steps reported for some complex molecules) sciencedaily.com | Reduced number of steps (2-5 steps) sciencedaily.com |

| Efficiency | Can be time-consuming with lower overall yields | Improved efficiency and faster access to molecules rice.edu |

| Sustainability | Generates more waste, uses hazardous reagents | Reduced waste, less reliance on toxic materials, lower energy consumption epa.govmdpi.com |

| Technology | Batch processing | Continuous flow synthesis, automation, microreactor technology mdpi.com |

Elucidation of Novel Biological Targets and Polypharmacology

Research into 4-(2-ethoxyphenoxy)piperidine and its analogues is critical for identifying new biological targets and understanding their therapeutic potential. The piperidine moiety is a versatile scaffold found in drugs targeting a wide array of biological systems, including central nervous system modulators, antihistamines, and analgesics. arizona.edu

Studies on structurally similar compounds have revealed several potential targets:

Biogenic Amine Transporters: Derivatives such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have been shown to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862), suggesting potential for development as antidepressant agents. nih.gov